molecular formula C19H22N4S B15044258 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B15044258
M. Wt: 338.5 g/mol
InChI Key: OSVPUNIFECUWFC-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a benzylpiperazine moiety, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine is introduced to the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety enhances its binding affinity, while the thieno[2,3-d]pyrimidine core interacts with the active site of the target . This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is unique due to its specific combination of the thieno[2,3-d]pyrimidine core and the benzylpiperazine moiety. This combination enhances its pharmacological properties and makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H22N4S/c1-2-16-12-17-18(20-14-21-19(17)24-16)23-10-8-22(9-11-23)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3

InChI Key

OSVPUNIFECUWFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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